N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide
Description
Introduction to N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide Research
Historical Context and Development
The evolution of this compound is rooted in the broader exploration of piperidine- and acetamide-based therapeutics. Early work on piperidine derivatives, such as 2-oxopiperidine lactams, demonstrated their utility as conformational constraints in drug design. Parallel developments in aryl acetamides highlighted their role as kinase inhibitors and GPCR modulators, particularly in neurological and oncological contexts.
The integration of these motifs began in the late 2010s, with researchers seeking to merge the metabolic stability of piperidinones with the target selectivity of phenoxyacetamides. For example, structural analogs like 2-(2-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 1147703-56-7) and its 3-fluorophenyl variant (CAS 1147703-55-6) were synthesized to optimize binding to adenosine receptors. These efforts laid the groundwork for substituting fluorine with a 4-methylphenoxy group, aiming to enhance lipophilicity and π-stacking interactions in hydrophobic binding pockets.
Table 1: Structural Comparison of Key Acetamide Derivatives
Significance in Medicinal Chemistry Research
This compound’s significance stems from its hybrid architecture, which addresses historical challenges in balancing solubility and membrane permeability. The 2-oxopiperidine ring introduces a semi-rigid scaffold that reduces entropic penalties during target binding, while the 4-methylphenoxy group extends into lipophilic regions of enzyme active sites, as observed in kinase inhibition studies. Additionally, the methoxy group at the phenyl ring’s 3-position may mitigate oxidative metabolism, a common limitation in earlier acetamide-based candidates.
Recent computational analyses suggest that the methyl group on the phenoxy moiety could reduce intermolecular steric clashes compared to bulkier substituents, potentially improving selectivity for serine/threonine kinases over tyrosine kinases. This hypothesis aligns with crystallographic data from fluorophenyl analogs, where smaller substituents favored tighter binding to ATP pockets.
Research Objectives and Scope
Current research objectives focus on three domains:
- Synthetic Optimization : Developing scalable routes for introducing the 4-methylphenoxy group while preserving the integrity of the oxopiperidine ring. Challenges include minimizing epimerization during lactam formation and controlling regioselectivity in aryl ether couplings.
- Physicochemical Profiling : Characterizing logP, aqueous solubility, and plasma protein binding to predict bioavailability. Preliminary estimates, based on analogs, suggest a logP of ~3.2 and moderate solubility in polar aprotic solvents.
- Target Identification : Employing affinity chromatography and molecular docking to map interactions with kinases (e.g., CDK2, Aurora A) and neurotransmitter receptors (e.g., 5-HT₆). Early in silico models indicate strong complementarity with the ATP-binding site of CDK2, mediated by hydrogen bonds between the acetamide carbonyl and kinase backbone amides.
Table 2: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| LogP | 3.2 | Comparative analysis |
| Polar Surface Area | 78 Ų | Computational modeling |
| Hydrogen Bond Donors | 2 | Structural analysis |
| Rotatable Bonds | 6 | SMILES descriptor |
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-6-9-17(10-7-15)27-14-20(24)22-16-8-11-18(19(13-16)26-2)23-12-4-3-5-21(23)25/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVZDYLPCGDAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxopiperidine ring: This can be achieved through the cyclization of a suitable amine with a ketone under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.
Coupling of the phenyl and acetamide moieties: This can be done through a nucleophilic substitution reaction, where the phenyl group is introduced to the acetamide backbone using a suitable leaving group and base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxopiperidine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking the action of a natural ligand.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound belongs to a broader class of acetamide derivatives, many of which exhibit diverse biological activities. Below is a detailed comparison with structurally related analogs:
Substituent Analysis and Pharmacophore Variations
Core Acetamide Scaffold
The acetamide backbone is conserved across all analogs, but substituent variations significantly influence physicochemical and biological properties.
Functional Group Impact
- Oxopiperidin vs.
- Phenoxy vs. Aryl Groups: The 4-methylphenoxy side chain may enhance metabolic stability relative to purely aromatic substituents (e.g., naphthyl in or chlorophenyl in Mandipropamid).
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A phenylacetamide backbone
- Methoxy substitutions
- A piperidinyl moiety
These structural elements suggest interactions with various biological targets, making it a candidate for pharmacological exploration. The compound's molecular formula is , and its molecular weight is approximately 328.41 g/mol.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the realms of antimicrobial and anticancer properties. Its mechanism of action may involve:
- Modulation of signaling pathways through receptor binding
- Inhibition of specific enzymes or receptors involved in disease pathways
Table 1: Summary of Biological Activities
The compound's biological effects are likely mediated through several pathways:
Case Studies
While specific case studies on this compound are scarce, related compounds have provided insights into its potential applications:
- Osteoporosis Treatment : Research on similar compounds has indicated their effectiveness in preventing bone loss associated with osteoporosis by inhibiting osteoclast activity, thus highlighting the therapeutic potential for managing bone diseases .
- Cancer Therapeutics : Investigations into structurally related compounds have shown promise in cancer treatment, suggesting that this compound could also be explored for similar applications.
Q & A
Q. What are the key synthetic strategies for preparing N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Substitution reactions : Under alkaline conditions, methoxy and 2-oxopiperidinyl groups are introduced to the phenyl ring via nucleophilic aromatic substitution (e.g., using 3-methoxy-4-fluoronitrobenzene as a precursor) .
- Reductive amination : Reduction of nitro intermediates to aniline derivatives using iron powder under acidic conditions .
- Condensation : Reaction of the aniline intermediate with phenoxyacetic acid derivatives using condensing agents like EDC/HOBt or DCC .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures high purity .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry (e.g., methoxy group at C3, 2-oxopiperidinyl at C4) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguous structural assignments (e.g., confirming the planarity of the acetamide group) .
Q. What are the solubility and stability considerations for this compound?
Methodological Answer:
- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol. Adjust pH or use co-solvents (e.g., PEG-400) for aqueous assays .
- Stability : Store at -20°C in inert atmospheres to prevent hydrolysis of the 2-oxopiperidinyl moiety. Monitor degradation via HPLC at 254 nm .
Advanced Questions
Q. How can synthetic yield be optimized for large-scale production?
Methodological Answer:
- Catalyst screening : Test palladium or copper catalysts for coupling reactions to reduce side products .
- Reaction time/temperature : Optimize substitution steps (e.g., 80°C for 12 hours vs. 100°C for 6 hours) to balance yield and purity .
- Workup modifications : Replace column chromatography with pH-controlled precipitation for cost-effective scaling .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) to determine IC values .
- Cellular cytotoxicity : MTT assays in cancer cell lines to assess therapeutic potential .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified methoxy, phenoxy, or piperidinyl groups to assess impact on bioactivity .
- Pharmacophore mapping : Use molecular modeling (e.g., Schrödinger Suite) to identify critical hydrogen-bonding or hydrophobic interactions .
- Metabolite profiling : Identify metabolic soft spots via liver microsome assays to guide structural optimization .
Q. What computational approaches predict binding modes with target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Glide to dock the compound into active sites (e.g., COX-2 or β-secretase) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of binding poses .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities and validate experimental IC data .
Q. How are metabolic pathways and degradation products analyzed?
Methodological Answer:
Q. How can data reproducibility issues in biological assays be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
